3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

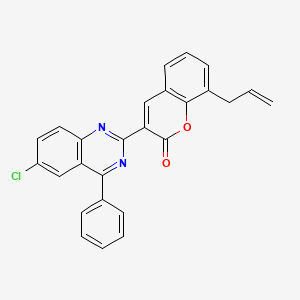

The compound “3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are aromatic compounds often found in plants, and they have a wide range of biological activities .

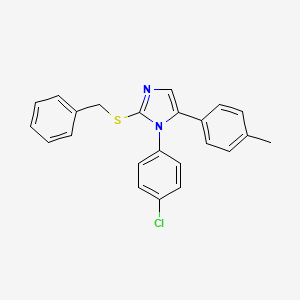

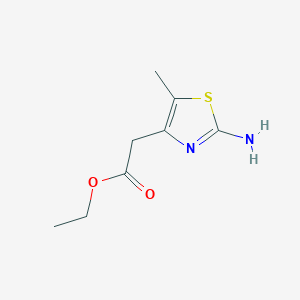

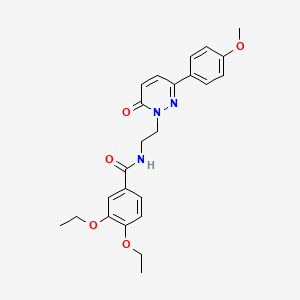

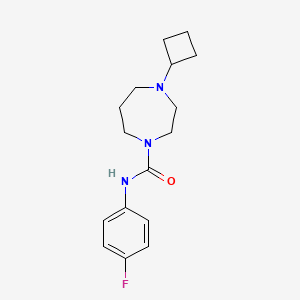

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the chromen-4-one ring. The methoxy and tolylamino groups are likely to be in the para position on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the methoxy and tolylamino groups, as well as the overall shape and size of the molecule .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

The compound 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one and its derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells. For instance, 4-aryl-4H-chromenes have been identified as potent apoptosis inducers, demonstrating the ability to induce nuclear fragmentation, PARP cleavage, and arrest cells at the G(2)/M stage in various human cell lines. These compounds were found to be potent inhibitors of tubulin polymerization, suggesting potential for development into anticancer agents (Kemnitzer et al., 2004).

Antibacterial and Antimicrobial Activities

Research on 4-hydroxy-chromen-2-one derivatives has reported high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the potential of these compounds as effective antibacterial agents (Behrami & Dobroshi, 2019). Additionally, other studies have shown that certain chromen-2-one derivatives exhibit favorable antimicrobial activities, which could be valuable in developing new antimicrobial agents (Okasha et al., 2022).

Photophysical Properties

Chromen-2-one-based organic dyes have been investigated for their use in dye-sensitized solar cells (DSSCs), indicating the relevance of these compounds in renewable energy research. The electronic and photovoltaic properties of these dyes were studied, revealing their potential as efficient photosensitizers for solar cell applications (Gad et al., 2020).

Molecular Docking and Drug Design

The compound has also been subject to molecular docking studies, suggesting its utility in the drug design process, particularly for targeting specific proteins involved in disease pathways. These studies provide insights into the molecular interactions that underlie the biological activities of these compounds (Sert et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one involves the condensation of 2-methoxybenzaldehyde with p-toluidine to form 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one, which is then cyclized to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "p-toluidine", "acetic acid", "sodium acetate", "ethanol", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "chromone" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and p-toluidine (1.2 equiv) in acetic acid and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the mixture. Filter the resulting solid and wash with ethanol to obtain 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one.", "Step 3: Dissolve 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one (1.0 equiv) and chromone (1.2 equiv) in ethanol and add sodium hydroxide. Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium nitrite to the mixture. Stir the mixture for 30 minutes and then add hydrochloric acid to acidify the mixture.", "Step 5: Extract the product with ethyl acetate and wash with water. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one as a solid." ] } | |

CAS-Nummer |

881439-70-9 |

Produktname |

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one |

Molekularformel |

C23H19NO3 |

Molekulargewicht |

357.409 |

IUPAC-Name |

3-(2-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |

InChI |

InChI=1S/C23H19NO3/c1-15-7-9-16(10-8-15)24-17-11-12-19-22(13-17)27-14-20(23(19)25)18-5-3-4-6-21(18)26-2/h3-14,24H,1-2H3 |

InChI-Schlüssel |

IAFUMTKQRCBWLV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2958744.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2958747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2958751.png)

![Ethyl 7-(4-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2958755.png)

![(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one](/img/structure/B2958758.png)